Lipophilicity: 2-Tetrazolyl vs. 3-Tetrazolyl Regioisomers
The ortho‑2‑tetrazolyl regiochemistry of IB09‑4359 yields a measured logP of 2.62, which is +0.16 units higher than the meta‑3‑tetrazolyl comparator IB05‑8240 (logP 2.46) . This increase exceeds the typical experimental uncertainty (±0.05 log units) and is sufficient to affect membrane permeability and non‑specific binding. The logP difference is driven solely by the position of the tetrazole ring on the central phenyl, as both compounds share the same N‑1‑indole‑ethylene‑benzamide core.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.62 (IB09‑4359) |
| Comparator Or Baseline | N‑[2‑(1H‑indol‑1‑yl)ethyl]‑3‑(1H‑tetrazol‑1‑yl)benzamide (IB05‑8240): logP = 2.46 |
| Quantified Difference | ΔlogP = +0.16 (6.5% increase) |
| Conditions | Calculated logP provided by ChemDiv; consistent methodology across catalog |
Why This Matters
Lipophilicity directly influences permeability and off‑target binding; a logP shift of 0.16 can alter cellular exposure and thus confound SAR interpretation if a close analog is substituted.
